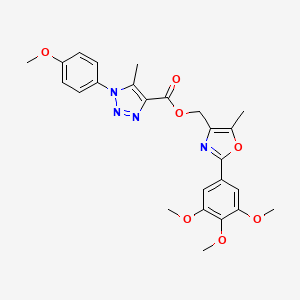

(5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, "(5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate," is a complex molecule that appears to incorporate features of oxazole and triazole rings, both of which are significant in medicinal chemistry due to their presence in compounds with various biological activities. While the specific compound is not directly mentioned in the provided papers, insights can be drawn from related research on oxazoles and triazoles.

Synthesis Analysis

The synthesis of related triazole derivatives has been demonstrated using "click chemistry," which involves the reaction of organic azides with terminal alkynes to produce 1,2,3-triazoles efficiently . A similar base-mediated reaction involving ethyl diazoacetate and aryl imines has been used to synthesize ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, which shares a part of the molecular structure with the compound of interest . The synthesis of oxazole derivatives has been achieved through formal [3+2] cycloaddition reactions, as seen in the synthesis of 1,2,4-triazoline derivatives from substituted oxazoles .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography, which is a powerful tool for elucidating the three-dimensional arrangement of atoms within a crystal . For instance, the structure of a 5-methoxy-4-methyl-2-(p-tolyl)oxazole adduct was determined using this technique . Similarly, the structure of a triazole derivative was confirmed by NMR spectroscopy and single-crystal X-ray diffraction .

Chemical Reactions Analysis

The oxazole and triazole rings in the compound of interest are likely to undergo various chemical reactions. For example, oxazoles can participate in abnormal Diels–Alder reactions, leading to ring opening and the formation of triazoline derivatives . Triazoles can be functionalized further, as seen in the synthesis of carbohydrazide derivatives from triazole carbohydrazides and indoline-2,3-dione .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied to some extent. For instance, the solubility and reactivity of triazole derivatives can be influenced by the presence of substituents on the triazole ring . The introduction of methoxy groups on the phenyl ring of triazoles has been shown to impact their potential pharmacological activities, including antitumor, anti-inflammatory, and antioxidant properties . The alkylation reactions of oxazole and triazole derivatives can lead to a variety of products with different physical properties, depending on the reaction conditions and the nature of the substituents .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of complex molecules involving oxazole and triazole rings is a topic of significant interest in the field of organic chemistry. These compounds, including derivatives similar to the specified chemical, have been synthesized and studied for their unique chemical properties and potential applications. The synthesis processes often involve multiple steps, including reactions with primary amines, ester ethoxycarbonylhydrazones, and halogenonitriles, leading to a variety of derivatives with potential biological activities. Such syntheses are crucial for exploring the chemical space around these scaffolds and understanding their reactivity and interaction with biological targets (Bektaş et al., 2010); (Sameluk & Kaplaushenko, 2015).

Antimicrobial Activities

Research has demonstrated that derivatives of triazole, when synthesized and modified with various substituents, exhibit antimicrobial properties. These activities are significant in the search for new antimicrobial agents that can be effective against resistant strains of microorganisms. The structural modifications in these molecules, including the addition of methoxy and trimethoxyphenyl groups, play a crucial role in determining their antimicrobial efficacy. This highlights the importance of structural diversity in the development of new antimicrobial compounds (Bektaş et al., 2010).

Potential Antitumor and Anti-inflammatory Activities

Further exploration of similar compounds has indicated potential antitumor, anti-inflammatory, and antioxidant activities. These findings are based on primary computer pharmacological screening, suggesting that the structural elements present in these molecules could be instrumental in designing new therapeutic agents with these activities. Such research is foundational in medicinal chemistry for identifying new lead compounds that can be optimized for better efficacy and safety in treating various diseases (Sameluk & Kaplaushenko, 2015).

Propriétés

IUPAC Name |

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N4O7/c1-14-22(27-28-29(14)17-7-9-18(31-3)10-8-17)25(30)35-13-19-15(2)36-24(26-19)16-11-20(32-4)23(34-6)21(12-16)33-5/h7-12H,13H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYLHOWBRWNXTDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-Oxo-7-(2-piperidin-4-ylethynyl)-1H-isoindol-2-yl]piperidine-2,6-dione;hydrochloride](/img/structure/B3005093.png)

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B3005095.png)

![N-(2,6-dimethylphenyl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B3005097.png)

![8-Methyl-3,8-diazabicyclo[4.2.0]octane bis(trifluoroacetic acid)](/img/no-structure.png)

![3-{4-[(2-Fluorophenyl)methoxy]phenyl}-5-(trichloromethyl)-1,2,4-oxadiazole](/img/structure/B3005105.png)

![3-[3-(4-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B3005107.png)

![{2-Amino-2-[3-(trifluoromethyl)phenyl]ethyl}dimethylamine](/img/structure/B3005108.png)

![3,4-Dimethoxyphenyl 5-[(cyclopentylamino)sulfonyl]indolinyl ketone](/img/structure/B3005112.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B3005113.png)

![8-(2,4-Dimethoxyphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1,3,5-trihydro-4-imidaz olino[1,2-h]purine-2,4-dione](/img/structure/B3005115.png)

![2-(2,4-Dimethylphenyl)-3-hydroxy-4-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]isoquinolin-1-one](/img/structure/B3005116.png)